molecular formula C25H39NO6Sn B052551 N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate CAS No. 122452-56-6

N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate

Cat. No.: B052551
CAS No.: 122452-56-6
M. Wt: 568.3 g/mol
InChI Key: GHHYMUHLYQXNQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIMT 17 involves multiple steps, starting from the appropriate benzimidazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of BIMT 17 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

BIMT 17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which are then further modified to yield the final product, BIMT 17 .

Scientific Research Applications

BIMT 17 has a wide range of scientific research applications:

Mechanism of Action

BIMT 17 exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action helps to balance the levels of serotonin in the brain, which is crucial for mood regulation and other physiological processes. Additionally, BIMT 17 has been shown to interact with dopamine D4 receptors, further contributing to its antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BIMT 17

What sets BIMT 17 apart from these compounds is its dual action as both a serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. This unique combination allows for a more balanced modulation of serotonin levels, potentially leading to faster and more effective therapeutic outcomes .

Properties

CAS No.

122452-56-6

Molecular Formula

C25H39NO6Sn

Molecular Weight

568.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-tributylstannylbenzoate

InChI

InChI=1S/C13H12NO6.3C4H9.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;3*1-3-4-2;/h3-4H,5-6H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

GHHYMUHLYQXNQW-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC

Key on ui other cas no.

122452-56-6

Synonyms

N-succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate
SDTBB

Origin of Product

United States

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